molecular formula C16H18O3 B1379453 1-[2-(Benzyloxy)-4-methoxyphenyl]ethan-1-ol CAS No. 879487-01-1

1-[2-(Benzyloxy)-4-methoxyphenyl]ethan-1-ol

Cat. No.: B1379453
CAS No.: 879487-01-1
M. Wt: 258.31 g/mol
InChI Key: PHXOQLQMCZIUMI-UHFFFAOYSA-N
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Description

“1-[2-(Benzyloxy)-4-methoxyphenyl]ethan-1-ol” is a chemical compound with the molecular formula C16H18O3 . It is also known by other synonyms such as “1-(4-methoxy-2-phenylmethoxyphenyl)ethanol” and "AKOS020984018" . The molecular weight of this compound is 258.31 g/mol .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring attached to an ethan-1-ol group via a benzyloxy and methoxy group . The InChIKey for this compound is PHXOQLQMCZIUMI-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 258.31 g/mol . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . The compound has a rotatable bond count of 5 and a topological polar surface area of 38.7 Ų .

Scientific Research Applications

Synthesis Techniques

A safe and efficient multigram synthesis technique for iso-MHPG, a compound related to 1-[2-(Benzyloxy)-4-methoxyphenyl]ethan-1-ol, involves osmium-catalysed dihydroxylation and subsequent debenzylation. This method extends to an asymmetric synthesis of enantiomers, demonstrating the compound's versatility in chemical synthesis (Fisher & Kerrigan, 1998).

Antioxidant Activity Enhancement

Research on benzoin derivatives, including compounds structurally similar to this compound, indicates that the presence of electron-withdrawing and electron-donating groups can significantly enhance antioxidant activity. This enhancement is crucial for potential applications in inhibiting oxidative reactions responsible for cell damage and food spoilage (Thanuja et al., 2022).

Anticancer Activity

In the domain of anticancer research, derivatives of 1-(quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ols, structurally related to this compound, have shown potent antiproliferative activity. Specifically, a derivative named PVHD303 exhibited significant in vitro and in vivo anticancer effects by disturbing microtubule formation and inhibiting tumor growth in a dose-dependent manner (Suzuki et al., 2020).

Properties

IUPAC Name

1-(4-methoxy-2-phenylmethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-12(17)15-9-8-14(18-2)10-16(15)19-11-13-6-4-3-5-7-13/h3-10,12,17H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXOQLQMCZIUMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)OC)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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